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Compound of Interest

Compound Name: N-Formyilpiperidine

Cat. No.: B045042

N-Formylpiperidine (CsH1:NO) is an amide derivative of piperidine and formic acid.[1] It
serves as a polar aprotic solvent and a reagent in various chemical syntheses.[1] Nuclear
Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the
unambiguous structural confirmation and purity assessment of N-Formylpiperidine. This guide
details the interpretation of its *H and 3C NMR spectra.

'H NMR Spectral Analysis

The 'H NMR spectrum of N-Formylpiperidine shows distinct signals corresponding to the
formyl proton and the protons on the piperidine ring. Due to the amide bond, rotation around
the C-N bond is restricted, leading to magnetic non-equivalence for the protons on the carbons
adjacent to the nitrogen atom. The spectrum is typically recorded in deuterated chloroform
(CDCI3).[2]

Table 1: *H NMR Spectral Data for N-Formylpiperidine in CDCl3

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b045042?utm_src=pdf-interest
https://www.benchchem.com/product/b045042?utm_src=pdf-body
https://en.wikipedia.org/wiki/N-Formylpiperidine
https://en.wikipedia.org/wiki/N-Formylpiperidine
https://www.benchchem.com/product/b045042?utm_src=pdf-body
https://www.benchchem.com/product/b045042?utm_src=pdf-body
https://www.rsc.org/suppdata/cc/b8/b810086a/b810086a.pdf
https://www.benchchem.com/product/b045042?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

] . Chemical Shift (5, o Coupling Constant
Signal Assignment Multiplicity
ppm) (3, Hz)

CHO 8.01 Singlet (s)

-NCHz2- (a-protons) 3.48 Triplet (t) 5.7

-NCHz2- (a-protons) 3.31 Triplet (t) 5.4

-CHz- (y-proton) 1.65-1.69 Multiplet (m)

-CH2-CHa2- (B-protons)  1.52 - 1.60 Multiplet (m)

Data sourced from a 300 MHz spectrometer.[2]

The singlet at 8.01 ppm is characteristic of the formyl proton.[2] The two distinct triplets at 3.48
ppm and 3.31 ppm correspond to the two sets of methylene protons adjacent to the nitrogen
atom (a-protons).[2] The multiplets in the range of 1.52-1.69 ppm are assigned to the remaining
six protons on the B and y carbons of the piperidine ring.[2]

3C NMR Spectral Analysis

The 3C NMR spectrum provides information about the carbon framework of the molecule.
Each unique carbon atom in N-Formylpiperidine gives a distinct signal.

Table 2: 13C NMR Spectral Data for N-Formylpiperidine in CDCls

Signal Assignment Chemical Shift (o, ppm)
C=0 (Formyl) 160.3

-NCHz2- (a-carbon) 45.2

-NCHz2- (a-carbon) 40.0

-CHz- (y-carbon) 25.5

-CHz- (B-carbon) 24.5

-CH:z- (B-carbon) 20.4
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Note: Specific assignments for the individual a and 3 carbons can vary slightly between
sources and may require advanced 2D NMR techniques for definitive confirmation. The
chemical shifts are representative values.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality *H and 3C NMR spectra of
N-Formylpiperidine.

Sample Preparation

o Sample Quantity: For H NMR, dissolve 1-5 mg of N-Formylpiperidine. For 3C NMR, a
higher concentration of 5-30 mg is recommended due to the lower natural abundance of the
13C isotope.[3]

e Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d
(CDCIs), which is a common choice for small organic molecules.[4]

e Procedure:

[e]

Place the required amount of N-Formylpiperidine into a clean, dry vial.
o Add the deuterated solvent and gently swirl until the sample is fully dissolved.

o To remove any particulate matter which can degrade spectral quality, filter the solution
through a small plug of glass wool or a syringe filter directly into a standard 5 mm NMR
tube.

o Ensure the sample height in the NMR tube is between 40-50 mm (approximately 0.6-0.7
mL).[3]

o Cap the NMR tube securely.

NMR Data Acquisition

The following are typical parameters for acquiring spectra on a 400 MHz NMR spectrometer.

1H NMR Spectroscopy:
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e Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
e Pulse Angle: 30 degrees.

o Spectral Width: Approximately 12-16 ppm.

e Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-2 seconds.

e Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

13C NMR Spectroscopy:

e Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on
Bruker instruments).

e Pulse Angle: 30 degrees.

o Spectral Width: Approximately 220-240 ppm.
e Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2 seconds.

o Number of Scans: A larger number of scans (e.g., 128 or more) is generally required to
achieve a good signal-to-noise ratio.[5]

Logical Workflow for NMR Analysis

The following diagram illustrates the standard workflow for the NMR analysis of a chemical
compound like N-Formylpiperidine.
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Caption: Workflow for NMR structural analysis.

Conclusion
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The *H and 3C NMR spectra of N-Formylpiperidine provide a detailed fingerprint of its
molecular structure. The characteristic signals, including the downfield formyl proton and the
distinct methylene proton signals, allow for straightforward identification and confirmation. The
methodologies and data presented in this guide serve as a valuable resource for researchers
and professionals engaged in the synthesis, development, and analysis of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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